molecular formula C27H29N3O3 B4811735 7-methyl-4-[(4-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-2H-chromen-2-one

7-methyl-4-[(4-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B4811735
M. Wt: 443.5 g/mol
InChI Key: PQLZBWZFYJSUMR-UHFFFAOYSA-N
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Description

7-methyl-4-[(4-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-[(4-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is the Mannich reaction, which incorporates the piperazine moiety into the chromen-2-one structure . The reaction conditions often include the use of acid or base catalysts, and the process may involve heating and refluxing to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

7-methyl-4-[(4-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace certain atoms or groups within the molecule with different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

7-methyl-4-[(4-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-4-[(4-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-methyl-4-[(4-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-2H-chromen-2-one stands out due to its unique combination of structural motifs, which confer specific chemical and biological properties. Its chromen-2-one core, coupled with the piperazine and oxazole moieties, provides a versatile framework for further functionalization and exploration in various research fields.

Properties

IUPAC Name

7-methyl-4-[[4-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3/c1-18-4-7-21(8-5-18)27-28-24(20(3)32-27)17-30-12-10-29(11-13-30)16-22-15-26(31)33-25-14-19(2)6-9-23(22)25/h4-9,14-15H,10-13,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLZBWZFYJSUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3CCN(CC3)CC4=CC(=O)OC5=C4C=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methyl-4-[(4-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-2H-chromen-2-one
Reactant of Route 2
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7-methyl-4-[(4-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-2H-chromen-2-one
Reactant of Route 3
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7-methyl-4-[(4-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
7-methyl-4-[(4-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-2H-chromen-2-one
Reactant of Route 5
7-methyl-4-[(4-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-2H-chromen-2-one
Reactant of Route 6
Reactant of Route 6
7-methyl-4-[(4-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-2H-chromen-2-one

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